molecular formula C13H25ClN2O2 B1322947 Ethyl [1,4'-bipiperidine]-4-carboxylate hydrochloride

Ethyl [1,4'-bipiperidine]-4-carboxylate hydrochloride

Katalognummer: B1322947
Molekulargewicht: 276.8 g/mol
InChI-Schlüssel: NFDZBMZWIJWDRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a bipiperidine structure, which consists of two piperidine rings connected by a single carbon atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain optimal conditions for the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C13H25ClN2O2

Molekulargewicht

276.8 g/mol

IUPAC-Name

ethyl 1-piperidin-4-ylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;/h11-12,14H,2-10H2,1H3;1H

InChI-Schlüssel

NFDZBMZWIJWDRU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCN(CC1)C2CCNCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.